Cas no 5724-39-0 (N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide)

N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide structure
5724-39-0 structure
Product Name:N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
Numero CAS:5724-39-0
MF:C24H26N2O3S2
MW:454.604843616486
CID:1602599
PubChem ID:1361550
Update Time:2025-04-21

N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
    • acetamide, N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-
    • N-(2,4-dimethylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
    • N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
    • DTXSID60362116
    • CBMicro_008649
    • SMSF0007167
    • BIM-0008664.P001
    • AKOS005230544
    • Oprea1_315441
    • STL138402
    • N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
    • 5724-39-0
    • Inchi: 1S/C24H26N2O3S2/c1-17-5-8-20(9-6-17)26(31(28,29)22-12-10-21(30-4)11-13-22)16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)
    • Chiave InChI: KWXXDODLVVILMH-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(=CC=1)SC)(N(C1C=CC(C)=CC=1)CC(NC1C=CC(C)=CC=1C)=O)(=O)=O

Proprietà calcolate

  • Massa esatta: 454.13868
  • Massa monoisotopica: 454.138
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 7
  • Complessità: 677
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 100Ų

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.655
  • PSA: 66.48
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.